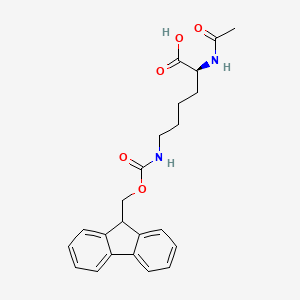
Ac-Lys(Fmoc)-OH
Descripción general
Descripción
Ac-Lys(Fmoc)-OH, also referred to as Ac-Lys-Fmoc or Ac-Lys(Fmoc), is an amino acid derivative. It is a synthetic amino acid, which is a modified form of lysine that is commonly used in peptide synthesis. Ac-Lys-Fmoc is used in the preparation of peptides and proteins for laboratory research, and has been used in a wide range of research applications. This article will discuss the synthesis method of Ac-Lys-Fmoc, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Formación de Hidrogel Basado en Péptidos
Ac-Lys(Fmoc)-OH: juega un papel crucial en la formación de hidrogel basado en péptidos (PHGs). Estos hidrogeles son materiales biocompatibles que pueden absorber grandes cantidades de agua, creando una red que imita la matriz extracelular. Son ventajosos por su respuesta química y física a los estímulos, biocompatibilidad intrínseca y capacidad de ajuste. Específicamente, los péptidos derivados de Fmoc, incluidos aquellos que contienen this compound, pueden autoensamblarse en estructuras de hoja β, que son esenciales para el proceso de gelificación y la estabilidad de los hidrogeles {svg_1}.
Ingeniería Tisular
En la ingeniería tisular, los hidrogeles que contienen This compound pueden actuar como andamios que apoyan la adhesión, supervivencia y proliferación celular. La rigidez e integridad estructural de estos hidrogeles los hacen adecuados para la ingeniería de varios tejidos. Proporcionan un entorno fisiológicamente relevante que es crucial para los experimentos in vitro y potencialmente se pueden usar para aplicaciones de bioimpresión {svg_2}.
Sistemas de Administración de Medicamentos
Las propiedades de autoensamblaje de los hidrogeles basados en This compound los convierten en excelentes candidatos para los sistemas de administración de medicamentos. Estos hidrogeles pueden encapsular agentes terapéuticos y liberarlos de manera controlada. La velocidad de liberación se puede ajustar modificando las propiedades del hidrogel, como su densidad de entrecruzamiento e hidrofobicidad {svg_3}.
Herramientas de Diagnóstico para Imágenes
This compound: los derivados se pueden utilizar para crear agentes de contraste para técnicas de imagen como la resonancia magnética y la microscopía de fluorescencia. La estructura aromática del grupo Fmoc puede mejorar el contraste de las imágenes, proporcionando una visualización más clara de las estructuras y procesos biológicos {svg_4}.
Estudios Biofísicos de Autoensamblaje de Péptidos
El estudio de This compound y sus análogos contribuye a la comprensión de los mecanismos de autoensamblaje de péptidos. Los investigadores utilizan diversas técnicas biofísicas para investigar cómo los péptidos se agregan y forman geles, lo que es un conocimiento fundamental para diseñar nuevos biomateriales {svg_5}.
Modelado Computacional de Estructuras de Péptidos
This compound: también se utiliza en estudios computacionales para predecir las preferencias conformacionales de los péptidos. Estos estudios ayudan a comprender los factores estructurales que influyen en el comportamiento de los péptidos, lo cual es valioso para el diseño racional de péptidos con propiedades deseadas para aplicaciones específicas {svg_6}.
Mecanismo De Acción
Target of Action
Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is acetylated at the N-terminus and protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are proteins containing N-epsilon-acetylated lysine residues . Acetylation of lysine residues is a key post-translational modification that regulates protein function .
Mode of Action
The Fmoc group in this compound plays a crucial role in its interaction with its targets. The Fmoc group contributes to the self-assembly of the compound, allowing it to form hydrogels . This self-assembly is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging . The formation of these hydrogels involves a gelification process that is only possible with the correct balance among aggregation forces within the peptide sequences .
Pharmacokinetics
The ability of this compound to form hydrogels suggests that it could potentially be used in drug delivery systems, where its pharmacokinetic properties would be crucial for determining its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of hydrogels. These hydrogels can support cell adhesion, survival, and duplication . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the pH and the presence of buffer ions play a role in the self-assembly of this compound to gel formation . Additionally, physical and thermal stimuli can be used to solubilize this compound above the critical concentration to induce gel formation .
Propiedades
IUPAC Name |
(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXGLFPXINBZFY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



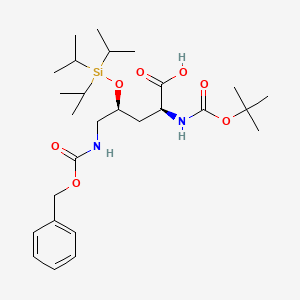


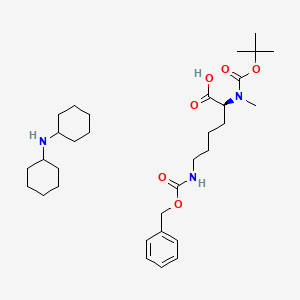
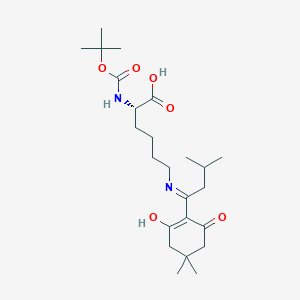
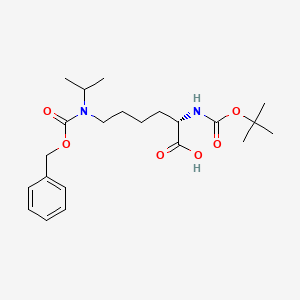
![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)

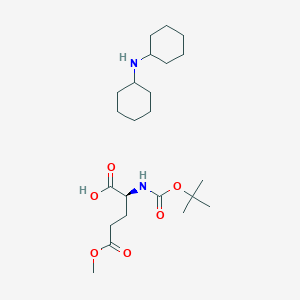
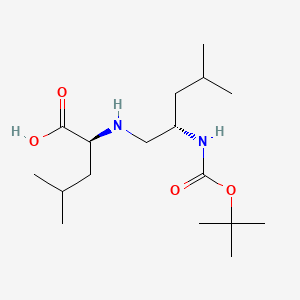
![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)


